Glipizide

Catalog No.
S528951
CAS No.
29094-61-9
M.F
C21H27N5O4S
M. Wt
445.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glipizide

CAS Number

29094-61-9

Product Name

Glipizide

IUPAC Name

N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide

Molecular Formula

C21H27N5O4S

Molecular Weight

445.5 g/mol

InChI

InChI=1S/C21H27N5O4S/c1-15-13-24-19(14-23-15)20(27)22-12-11-16-7-9-18(10-8-16)31(29,30)26-21(28)25-17-5-3-2-4-6-17/h7-10,13-14,17H,2-6,11-12H2,1H3,(H,22,27)(H2,25,26,28)

InChI Key

ZJJXGWJIGJFDTL-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3

Solubility

66.8 [ug/mL] (The mean of the results at pH 7.4)
1.64e-02 g/L

Synonyms

Glidiazinamide, Glipizide, Glucotrol, Glupitel, Glydiazinamide, Glypidizine, K 4024, K-4024, K4024, Melizide, Mindiab, Minidiab, Minodiab, Ozidia

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3

Description

The exact mass of the compound Glipizide is 445.17838 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 37.2 mg/l1.64e-02 g/l>66.8 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759120. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Sulfonylurea Compounds. It belongs to the ontological category of pyrazines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Researchers are still actively investigating the finer details of how glipizide works. While its primary action is known to be stimulating insulin secretion from pancreatic beta cells, there's ongoing research into the specific cellular pathways involved. Studies have shown glipizide interacts with the SUR1 receptor on K/ATP-sensitive channels in beta cells []. This interaction is believed to be crucial for insulin release.

Beyond Insulin Secretion

Some research suggests glipizide might have additional effects beyond stimulating insulin release. Studies have explored the possibility of glipizide improving insulin sensitivity and reducing hepatic glucose production []. These effects, if confirmed, could offer a more comprehensive understanding of how glipizide helps manage blood sugar levels.

Formulation and Delivery

Scientific research is also looking at ways to improve glipizide's delivery and effectiveness. Studies have investigated methods for controlled-release formulations of glipizide []. Additionally, research is ongoing into using novel drug delivery systems, such as colloidosomes, to potentially enhance the therapeutic profile of glipizide [].

Glipizide and other Conditions

Physicochemical Properties

Understanding the physical and chemical properties of glipizide is crucial for ensuring consistent drug delivery and formulation. Scientific research delves into these properties, including studies that have re-evaluated the thermal behavior of glipizide to ensure accurate characterization of the drug [].

Glipizide is an oral medication belonging to the sulfonylurea class, primarily used in the management of type 2 diabetes mellitus. It functions by stimulating the pancreas to release insulin, thereby lowering blood glucose levels. The chemical structure of glipizide is represented by the formula C21H27N5O4SC_{21}H_{27}N_{5}O_{4}S, and it is recognized for its rapid absorption and action, with effects typically beginning within 30 minutes and lasting up to 24 hours .

Glipizide's primary mechanism of action involves stimulating the release of insulin from pancreatic beta cells. It binds to the sulfonylurea receptor (SUR) on the beta-cell membrane, leading to the closure of ATP-sensitive potassium channels. This, in turn, triggers insulin secretion [].

Glipizide is generally well-tolerated, but side effects like hypoglycemia (low blood sugar) can occur [].

  • Toxicity: The LD50 (lethal dose for 50% of test subjects) in rats is 4.5 g/kg [].
  • Contraindications: Glipizide is contraindicated in patients with severe hepatic impairment, diabetic ketoacidosis, and hypersensitivity to sulfonylureas [].

The mechanism of action for glipizide involves several key biochemical processes:

  • Potassium Channel Blockade: Glipizide binds to sulfonylurea receptors on pancreatic beta cells, leading to the closure of ATP-sensitive potassium channels. This results in cell depolarization.
  • Calcium Influx: The depolarization opens voltage-gated calcium channels, allowing calcium ions to enter the cells.
  • Insulin Secretion: The increase in intracellular calcium stimulates the exocytosis of insulin granules, enhancing insulin release into the bloodstream .

Glipizide enhances insulin secretion in response to glucose, making it particularly effective for individuals with functioning pancreatic beta cells. Its pharmacological activity is characterized by:

  • Rapid Onset: Glipizide's effects are noticeable within 30 minutes post-administration.
  • Short Half-Life: The elimination half-life ranges from 2 to 5 hours, minimizing the risk of prolonged hypoglycemia .
  • Protein Binding: Approximately 98-99% of glipizide is bound to plasma proteins, primarily albumin .

The synthesis of glipizide involves multiple steps, typically starting from simpler organic compounds. While specific proprietary methods are not publicly detailed, a common synthetic route includes:

  • Formation of Urea Linkage: Combining cyclohexylamine with aromatic sulfonyl chlorides.
  • Amidation: Reacting with 5-methylpyrazine-2-carboxylic acid derivatives to form the final compound through amidation reactions.

This multi-step synthesis allows for the incorporation of specific functional groups that enhance its biological activity .

Glipizide has several drug interactions that can potentiate or diminish its hypoglycemic effects:

  • Potentiating Agents: Nonsteroidal anti-inflammatory drugs, azole antifungals, and certain antibiotics can enhance the risk of hypoglycemia when taken with glipizide.
  • Diminishing Agents: Medications like colesevelam can reduce glipizide absorption if administered simultaneously; hence it is recommended to space their administration by at least four hours .

Monitoring blood glucose levels is essential when initiating or adjusting any concomitant therapies.

Glipizide belongs to a class of medications known as sulfonylureas. Other notable compounds in this category include:

CompoundChemical FormulaUnique Features
GlyburideC21H25N3O5SLonger duration of action; more potent hypoglycemic effect.
GlimepirideC24H31N3O5SOnce-daily dosing; less risk of hypoglycemia compared to glipizide.
TolbutamideC12H18N2O3SFirst-generation sulfonylurea; less potent than glipizide and may require higher doses.

Uniqueness of Glipizide

Glipizide stands out due to its rapid onset and short duration of action, making it suitable for patients who require quick control over blood glucose levels without a high risk of long-lasting hypoglycemia. Its high protein binding also contributes to its pharmacokinetic profile, ensuring effective management in diabetic patients .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

445.17837553 g/mol

Monoisotopic Mass

445.17837553 g/mol

Heavy Atom Count

31

LogP

1.91
1.91 (LogP)
2.5

Appearance

White to off-white solid powder.

Melting Point

200-203
208 - 209 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X7WDT95N5C

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 43 of 44 companies (only ~ 2.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Indicated as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus.
FDA Label

Pharmacology

Glipizide is a blood glucose-lowering agent. The initial onset of blood glucose-lowering effect occurs around 30 minutes post-administration with the duration of action lasting for about 12 to 24 hours.[L6739] While the chronic use of glipizide does not result in elevations in the fasting insulin levels over time, the postprandial insulin response, or insulin response to a meal, is observed to be enhanced, even after 6 months of treatment.[label] The main therapeutic actions of glipizide primarily occur at the pancreas where the insulin release is stimulated, but glipizide also mediates some extrapancreatic effects, such as the promotion of insulin signaling effects on the muscles, fat, or liver cells.[L6745] Due to its action on the endogenous cells, sulfonylureas including glipizide is associated with a risk for developing hypoglycemia and weight gain in patients receiving the drug.[A179554,T28] Chronic administration of glipizide may result in down-regulation of the sulfonylurea receptors on pancreatic beta cells, which are molecular targets of the drug, leading to a reduced effect on insulin secretion.[A177715] Like other sulfonylureas, glipizide may work on pancreatic delta (δ) cells and alpha (α) cells to stimulate the secretion of somatostatin and suppress the secretion of glucagon, which are peptide hormones that regulate neuroendocrine and metabolic pathways. Other than its primary action on the pancreas, glipizide also exerts other biological actions outside of the pancreas, or "extrapancreatic effects", which is similar to other members of the sulfonylurea drug class. Glipizide may enhance the glucose uptake into the skeletal muscles and potentiate the action of insulin in the liver. Other effects include inhibited lipolysis in the liver and adipose tissue, inhibited hepatic glucose output, and increased uptake and oxidation of glucose. It has also been demonstrated by several studies that the chronic therapeutic use of sulfonylureas may result in an increase in insulin receptors expressed on monocytes, adipocytes, and erythrocytes.[A177715]
Glipizide is a short-acting, second-generation sulfonylurea with hypoglycemic activity. Glipizide is rapidly absorbed, has a very quick onset of action and a short half-life. This agent is extensively metabolized in the liver and the metabolites as well as the unchanged form are excreted in the urine.

MeSH Pharmacological Classification

Hypoglycemic Agents

ATC Code

A - Alimentary tract and metabolism
A10 - Drugs used in diabetes
A10B - Blood glucose lowering drugs, excl. insulins
A10BB - Sulfonylureas
A10BB07 - Glipizide

Mechanism of Action

Type 2 diabetes mellitus (T2DM) is a chronic metabolic disorder with increasing prevalence worldwide. Characterized by higher-than-normal levels of blood glucose, T2DM is a complex disorder that arises from the interaction between genetic, environmental and behavioral risk factors. Insulin is a peptide hormone that plays a critical role in regulating blood glucose levels. In response to high blood glucose levels, insulin promotes the uptake of glucose into the liver, muscle cells, and fat cells for storage. Although there are multiple events occurring that lead to the pathophysiology of T2DM, the disorder mainly involves insulin insensitivity as a result of insulin resistance, declining insulin production, and eventual failure of beta cells of pancreatic islets that normally produce insulin. Early management with lifestyle intervention, such as controlled diet and exercise, is critical in reducing the risk of long-term secondary complications, such as cardiovascular mortality. Glipizide, like other sulfonylurea drugs, is an insulin secretagogue, which works by stimulating the insulin release from the pancreatic beta cells thereby increasing the plasma concentrations of insulin. Thus, the main therapeutic action of the drug depends on the functional beta cells in the pancreatic islets. Sulfonylureas bind to the sulfonylurea receptor expressed on the pancreatic beta-cell plasma membrane, leading to the closure of the ATP-sensitive potassium channel and reduced potassium conductance. This results in depolarization of the pancreatic beta cell and opening of the voltage-sensitive calcium channels, promoting calcium ion influx. Increased intracellular concentrations of calcium ions in beta cells stimulates the secretion, or exocytosis, of insulin granules from the cells. Apart from this main mechanism of action, the blood-glucose-lowering effect of glipizide involves increased peripheral glucose utilization via stimulating hepatic gluconeogenesis and by increasing the number and sensitivity of insulin receptors.

KEGG Target based Classification of Drugs

Transporters
ABC transporters
ABCC subfamily
ABCC8 (SUR1) [HSA:6833] [KO:K05032]

Other CAS

29094-61-9

Absorption Distribution and Excretion

Gastrointestinal absorption of glipizide is uniform, rapid, and essentially complete. The absolute bioavailability of glipizide in patients with type 2 diabetes receiving a single oral dose was 100%. The maximum plasma concentrations are expected to be reached within 6 to 12 hours following initial dosing. The steady-state plasma concentrations of glipizide from extended-release oral formulations are maintained over the 24-hour dosing interval. In healthy volunteers, the absorption of glipizide was delayed by the presence of food but the total absorption was unaffected.
Glipizide is mainly eliminated by hepatic biotransformation, where less than 10% of the initial dose of the drug can be detected in the urine and feces as unchanged glipizide. About 80% of the metabolites of glipizide is excreted in the urine while 10% is excreted in the feces.
The mean volume of distribution was approximately 10 L following administration of single intravenous doses in patients with type 2 diabetes mellitus. In mice and rat studies, the presence of the drug and its metabolites was none to minimal in the fetus of pregnant female animals. Other sulfonylurea drugs were shown to cross the placenta and enter breast milk thus the potential risk of glipizide in fetus or infants cannot be excluded.
The mean total body clearance of glipizide was approximately 3 L/hr following administration of single intravenous doses in patients with type 2 diabetes mellitus.

Metabolism Metabolites

Glipizide is subject to hepatic metabolism, in which its major metabolites are formed from aromatic hydroxylation. These major metabolites are glipizide are reported to be pharmacologically inactive. In contrast, an acetylaminoethyl benzine derivative is formed as a minor metabolite which accounts for less than 2% of the initial dose and is reported to have one-tenth to one-third as much hypoglycemic activity as the parent compound.
Glipizide has known human metabolites that include 4-trans-hydroxy-glipizide.
Hepatic. The major metabolites of glipizide are products of aromatic hydroxylation and have no hypoglycemic activity. A minor metabolite which accounts for less than 2% of a dose, an acetylaminoethyl benzine derivatives, is reported to have 1/10 to 1/3 as much hypoglycemic activity as the parent compound. Route of Elimination: The primary metabolites are inactive hydroxylation products and polar conjugates and are excreted mainly in the urine. Half Life: 2-5 hours

Wikipedia

Glipizide
Everolimus

Biological Half Life

The mean terminal elimination half-life of glipizide ranged from 2 to 5 hours after single or multiple doses in patients with type 2 diabetes mellitus.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Polymorphs and Amorphous State of Glipizide: Preparation and Solid-State Transformations

Kailin Xu, Jie Bai, Qing-Lan Li, Suqing Zhao
PMID: 33160976   DOI: 10.1016/j.xphs.2020.10.063

Abstract

The solid-state diversity of active pharmaceutical ingredients can provide theoretical guidance for the production and storage of drugs. In this study, three solid forms of glipizide were obtained through various methods, and the solid-state transformations were extensively investigated. Form I could be prepared using evaporative crystallization, cooling crystallization, anti-solvent crystallization, and solvent-mediated slurry conversion experiments (SSCE). Form II was produced by milling. Form III was obtained by milling and SSCE. The results of solid-state transformations indicated that Form I transformed to II during neat milling at 25 °C. In contrast, solvent inhibited the solid-state transformations of Form I under liquid-assisted milling. Forms II and III remained invariable under neat milling at 25 °C, and solid-state transformation of Form III also did not occur in the liquid-assisted milling. In SSCE, the solvent's nature and its temperature significantly influenced the solid-state conversion of amorphous glipizide. Form II converted to either Form I or III in water above 50 °C, and only transformed into Form I at 25 °C. However, the solid-state transformation did not occur when pure Form I or III was stirred in water. Form II also converted to Form I in the organic solvents SSCE at different temperatures.


The Physico-Chemical Properties of Glipizide: New Findings

Giovanna Bruni, Ines Ghione, Vittorio Berbenni, Andrea Cardini, Doretta Capsoni, Alessandro Girella, Chiara Milanese, Amedeo Marini
PMID: 34073973   DOI: 10.3390/molecules26113142

Abstract

The present work is a concrete example of how physico-chemical studies, if performed in depth, are crucial to understand the behavior of pharmaceutical solids and constitute a solid basis for the control of the reproducibility of the industrial batches. In particular, a deep study of the thermal behavior of glipizide, a hypoglycemic drug, was carried out with the aim of clarifying whether the recognition of its polymorphic forms can really be done on the basis of the endothermic peak that the literature studies attribute to the melting of the compound. A number of analytical techniques were used: thermal techniques (DSC, TGA), X-ray powder diffraction (XRPD), FT-IR spectroscopy and scanning electron microscopy (SEM). Great attention was paid to the experimental design and to the interpretation of the combined results obtained by all these techniques. We proved that the attribution of the endothermic peak shown by glipizide to its melting was actually wrong. The DSC peak is no doubt triggered by a decomposition process that involves gas evolution (cyclohexanamine and carbon dioxide) and formation of 5-methyl-
-[2-(4-sulphamoylphenyl) ethyl] pyrazine-2-carboxamide, which remains as decomposition residue. Thermal treatments properly designed and the combined use of DSC with FT-IR and XRPD led to identifying a new polymorphic form of 5-methyl-
-[2-(4-sulphamoylphenyl) ethyl] pyrazine-2-carboxamide, which is obtained by crystallization from the melt. Hence, our results put into evidence that the check of the polymorphic form of glipizide cannot be based on the temperature values of the DSC peak, since such a peak is due to a decomposition process whose Tonset value is strongly affected by the particle size. Kinetic studies of the decomposition process show the high stability of solid glipizide at room temperature.


Three-Dimensional (3D)-Printed Zero-Order Released Platform: a Novel Method of Personalized Dosage Form Design and Manufacturing

Dongyang Fang, Yining Yang, Mengsuo Cui, Hao Pan, Lijie Wang, Pingfei Li, Wenjing Wu, Sen Qiao, Weisan Pan
PMID: 33409925   DOI: 10.1208/s12249-020-01886-8

Abstract

In 2017, there are 451 million people with diabetes worldwide. These figures were expected to increase to 693 million by 2045. The research and development of hypoglycemic drugs has become a top priority. Among them, sulfonylurea hypoglycemic drugs such as glipizide are commonly used in non-insulin-dependent type II diabetes. In order to adapt to the wide range of hypoglycemic drugs and the different individual needs of patients, this topic used glipizide as a model drug, and prepared glipizide preparations with 3D printing technology. The purpose of this study was to investigate the prescription applicability and control-release behavior of structure and explore the application prospects of 3D printing personalized drug delivery formulations. This article aims to establish a production process for personalized preparations based on 3D printing technology. The process is easy to obtain excipients, universal prescriptions, flexible dosages, exclusive customization, and integrated automation. In this paper, the UV method was used to determine the in vitro release and content analysis method of glipizide; the physical and chemical properties of the glipizide were investigated. The established analysis method was inspected and evaluated, and the experimental results met the methodological requirements. Glipizide controlled-release tablets were prepared by the semisolid extrusion (SSE) method using traditional pharmaceutical excipients combined with 3D printing technology. The formulation composition, in vitro release, and printing process parameters of the preparation were investigated, and the final prescription and process parameters (traveling speed 6.0-7.7 mm/s and extruding speed 0.0060-0.0077 mm/s) were selected through comprehensive analysis. The routine analysis results of the preparation showed that the performance of the preparation meets the requirements. In order for 3D printing technology to play a better role in community medicine and telemedicine, this article further explored the universality of the above prescription and determined the scope of application of prescription drugs and dosages. Glipizide, gliclazide, lornoxicam, puerarin, and theophylline were used as model drugs, and the range of drug loading percentage was investigated. The results showed when the solubility of the drug is 9.45 -8.34 mg/mL, and the drug loading is 3-43%; the release behavior is similar.


Using Data From Routine Care to Estimate the Effectiveness and Potential Limitations of Outcomes-Based Contracts for Diabetes Medications

Michael Fralick, Joshua J Gagne, Elisabetta Patorno, Raisa Levin, Aaron S Kesselheim
PMID: 32327160   DOI: 10.1016/j.jval.2019.11.004

Abstract

Outcomes-based contracts tie rebates and discounts for expensive drugs to outcomes. The objective was to estimate the utility of outcomes-based contracts for diabetes medications using real-world data and to identify methodologic limitations of this approach.
A population-based cohort study of adults newly prescribed a medication for diabetes with a publicly announced outcomes-based contract (ie, exenatide microspheres ["exenatide"], dulaglutide, or sitagliptin) was conducted. The comparison group included patients receiving canagliflozin or glipizide. The primary outcome was announced in the outcomes-based contract: the percentage of adults with a follow-up hemoglobin A1C <8% up to 1 year later. Secondary outcomes included the percentage of patients diagnosed with hypoglycemia and the cost of a 1-month supply.
Thousands of adults newly filled prescriptions for exenatide (n = 5079), dulaglutide (n = 6966), sitagliptin (n = 40 752), canagliflozin (n = 16 404), or glipizide (n = 59 985). The percentage of adults subsequently achieving a hemoglobin A1C below 8% ranged from 83% (dulaglutide, sitagliptin) to 71% (canagliflozin). The rate of hypoglycemia was 25 per 1000 person-years for exenatide, 37 per 1000 person-years for dulaglutide, 28 per 1000 person-years for sitagliptin, 18 per 1000 person-years for canagliflozin, and 34 per 1000 person-years for glipizide. The cash price for a 1-month supply was $847 for exenatide, $859 for dulaglutide, $550 for sitagliptin, $608 for canagliflozin, and $14 for glipizide.
Outcomes-based pricing of diabetes medications has the potential to lower the cost of medications, but using outcomes such as hemoglobin A1C may not be clinically meaningful because similar changes in A1C can be achieved with generic medications at a far lower cost.


Unravelling the interaction of glipizide with human serum albumin using various spectroscopic techniques and molecular dynamics studies

Razique Anwer, Khalid I AlQumaizi, Shafiul Haque, Pallavi Somvanshi, Nazia Ahmad, Saleh M AlOsaimi, Tasneem Fatma
PMID: 31900084   DOI: 10.1080/07391102.2019.1711195

Abstract

Glipizide is known to stimulate insulin secretion by β-cells of the pancreas. It is a second-generation sulfonylurea drug used in the management of type 2 diabetes. The shorter biological half-life makes it a suitable candidate to be designed as a controlled release formulation. Human serum albumin (HSA), a major plasma protein plays a crucial role in the transportation of drugs, hormones, fatty acids, and many other molecules and determines their physiological fate and biodistribution. In this study, the interaction of glipizide with HSA was investigated under physiological conditions using multi-spectroscopic techniques corroborated with molecular docking and dynamics approach. It was found that glipizide integrates to HSA with a binding constant in the order of 10
. The mode of fluorescence quenching by glipizide is static in nature with one binding site. Glipizide preferentially interacts with sub-domain IIA of HSA and their complexion is thermodynamically favorable. This interaction results in the loss of α-helical content of HSA. The energy transfer efficiency from HSA to glipizide was found to be 26.72%.
molecular docking and simulation studies ratified
findings and revealed that hydrogen bonds and hydrophobic interactions are accountable for glipizide-HSA complex formation.Communicated by Ramaswamy H. Sarma.


pH Sensitive Interpenetrating Network Bio Containers of Gum Ghatti for Sustained Release of Glipizide

Somasree Ray, Mohua Bera, Uttam Kumar Bhattacharyya, Samarpita Das, Shalmoli Seth, Pallab Kumar Pal, Abdul Aziz
PMID: 31625476   DOI: 10.2174/1567201816666191017154719

Abstract

A novel natural polymer, Gum Ghatti (GG) was explored to develop a new polymeric system that will combine the biodegradable and biocompatible properties of GG and mechanical properties of poly vinyl alcohol (PVA) for drug delivery application.
Smart pH sensitive, porous, glutaraldehyde (GA) crosslinked interpenetrating network (IPN) microspheres loaded with glipizide were developed by the emulsion crosslinking method. The drug entrapment efficiency was 92.85±1.5%. FTIR confirmed the formation of IPN structure. Drug release can be extended upto 7 hours by modulating the concentration of crosslinking agent. Swelling study and diffusion co-efficient (D) of water transport were performed in order to understand the phenomenon of water penetration through the microsphere. In vivo antidiabetic activity performed on alloxane induced diabetic rats indicated that in case of pure glipizide sudden reduction of elevated blood glucose was observed after 3 hours.
In case of rats treated with glipizide loaded IPN microparticles, the initial percentage reduction of blood glucose level was slow within the first 3 hours of administration, as compared to pure glipizide but after 6 hours 90% reduction was observed which confirmed sustained release nature of microspheres.
Thus IPN microparticles were found suitable for sustained delivery of BCS class II drug glipizide.


Insight into the Dissolution Molecular Mechanism of Ternary Solid Dispersions by Combined Experiments and Molecular Simulations

Run Han, Tianhe Huang, Xinyang Liu, Xunqing Yin, Haifeng Li, Jiahong Lu, Yuanhui Ji, Huimin Sun, Defang Ouyang
PMID: 31385095   DOI: 10.1208/s12249-019-1486-9

Abstract

With the increase concern of solubilization for insoluble drug, ternary solid dispersion (SD) formulations developed more rapidly than binary systems. However, rational formulation design of ternary systems and their dissolution molecular mechanism were still under development. Current research aimed to develop the effective ternary formulations and investigate their molecular mechanism by integrated experimental and modeling techniques. Glipizide (GLI) was selected as the model drug and PEG was used as the solubilizing polymer, while surfactants (e.g., SDS or Tween80) were the third components. SD samples were prepared at different weight ratio by melting method. In the dissolution tests, the solubilization effect of ternary system with very small amount of surfactant (drug/PEG/surfactant 1/1/0.02) was similar with that of binary systems with high polymer ratios (drug/PEG 1/3 and 1/9). The molecular structure of ternary systems was characterized by differential scanning calorimetry (DSC), infrared absorption spectroscopy (IR), X-ray diffraction (XRD), and scanning electron microscope (SEM). Moreover, molecular dynamic (MD) simulations mimicked the preparation process of SDs, and molecular motion in solvent revealed the dissolution mechanism of SD. As the Gordon-Taylor equation described, the experimental and calculated values of Tg were compared for ternary and binary systems, which confirmed good miscibility of GLI with other components. In summary, ternary SD systems could significantly decrease the usage of polymers than binary system. Molecular mechanism of dissolution for both binary and ternary solid dispersions was revealed by combined experiments and molecular modeling techniques. Our research provides a novel pathway for the further research of ternary solid dispersion formulations.


Risk of sudden cardiac arrest and ventricular arrhythmia with sulfonylureas: An experience with conceptual replication in two independent populations

Neil Dhopeshwarkar, Colleen M Brensinger, Warren B Bilker, Samantha E Soprano, James H Flory, Ghadeer K Dawwas, Joshua J Gagne, Sean Hennessy, Charles E Leonard
PMID: 32572080   DOI: 10.1038/s41598-020-66668-5

Abstract

Sulfonylureas are commonly used to treat type 2 diabetes mellitus. Despite awareness of their effects on cardiac physiology, a knowledge gap exists regarding their effects on cardiovascular events in real-world populations. Prior studies reported sulfonylurea-associated cardiovascular death but not serious arrhythmogenic endpoints like sudden cardiac arrest (SCA) or ventricular arrhythmia (VA). We assessed the comparative real-world risk of SCA/VA among users of second-generation sulfonylureas: glimepiride, glyburide, and glipizide. We conducted two incident user cohort studies using five-state Medicaid claims (1999-2012) and Optum Clinformatics commercial claims (2000-2016). Outcomes were SCA/VA events precipitating hospital presentation. We used Cox proportional hazards models, adjusted for high-dimensional propensity scores, to generate adjusted hazard ratios (aHR). We identified 624,406 and 491,940 sulfonylurea users, and 714 and 385 SCA/VA events, in Medicaid and Optum, respectively. Dataset-specific associations with SCA/VA for both glimepiride and glyburide (vs. glipizide) were on opposite sides of and could not exclude the null (glimepiride: aHR
1.17, 95% CI 0.96-1.42; aHR
0.84, 0.65-1.08; glyburide: aHR
0.87, 0.74-1.03; aHR
1.11, 0.86-1.42). Database differences in data availability, populations, and documentation completeness may have contributed to the incongruous results. Emphasis should be placed on assessing potential causes of discrepancies between conflicting studies evaluating the same research question.


Computational Drug Repositioning for Chagas Disease Using Protein-Ligand Interaction Profiling

Alfredo Juárez-Saldivar, Michael Schroeder, Sebastian Salentin, V Joachim Haupt, Emma Saavedra, Citlali Vázquez, Francisco Reyes-Espinosa, Verónica Herrera-Mayorga, Juan Carlos Villalobos-Rocha, Carlos A García-Pérez, Nuria E Campillo, Gildardo Rivera
PMID: 32560043   DOI: 10.3390/ijms21124270

Abstract

Chagas disease, caused by
(
), affects nearly eight million people worldwide. There are currently only limited treatment options, which cause several side effects and have drug resistance. Thus, there is a great need for a novel, improved Chagas treatment. Bifunctional enzyme dihydrofolate reductase-thymidylate synthase (DHFR-TS) has emerged as a promising pharmacological target. Moreover, some human dihydrofolate reductase (
DHFR) inhibitors such as trimetrexate also inhibit
DHFR-TS (
DHFR-TS). These compounds serve as a starting point and a reference in a screening campaign to search for new
DHFR-TS inhibitors. In this paper, a novel virtual screening approach was developed that combines classical docking with protein-ligand interaction profiling to identify drug repositioning opportunities against
infection. In this approach, some food and drug administration (FDA)-approved drugs that were predicted to bind with high affinity to
DHFR-TS and whose predicted molecular interactions are conserved among known inhibitors were selected. Overall, ten putative
DHFR-TS inhibitors were identified. These exhibited a similar interaction profile and a higher computed binding affinity, compared to trimetrexate. Nilotinib, glipizide, glyburide and gliquidone were tested on
epimastigotes and showed growth inhibitory activity in the micromolar range. Therefore, these compounds could lead to the development of new treatment options for Chagas disease.


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